molecular formula C7H4BrIN2 B1292647 4-Bromo-3-iodo-1H-pyrrolo[2,3-B]pyridine CAS No. 1000340-34-0

4-Bromo-3-iodo-1H-pyrrolo[2,3-B]pyridine

Cat. No. B1292647
M. Wt: 322.93 g/mol
InChI Key: HBIIPYGVYOJSOV-UHFFFAOYSA-N
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Description

4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine is a compound that is not directly mentioned in the provided papers. However, the papers do discuss various bromo- and iodo-substituted pyridine derivatives, which are important intermediates in the synthesis of complex organic molecules, often used in pharmaceutical research and material science. These compounds are characterized by the presence of halogen atoms on a pyridine ring, which can significantly alter the chemical reactivity and physical properties of the molecule .

Synthesis Analysis

The synthesis of halogenated pyridines can be achieved through various methods. For instance, 2-bromo-4-iodopyridine, a close relative to the compound of interest, is synthesized from 2-bromopyridine using LDA and I2 via a 'halogen dance' reaction, which is a halogen exchange process . Another method involves the regioselective bromination of thieno[2,3-b]pyridine, which proceeds with high selectivity and yield, demonstrating the potential of such brominated compounds as building blocks in drug discovery . Additionally, the synthesis of 6-bromo-imidazo[4,5-b]pyridine derivatives involves the condensation of 5-Bromo-2,3-diaminopyridine with aromatic aldehydes, followed by alkylation reactions .

Molecular Structure Analysis

The molecular structure of bromo- and iodo-substituted pyridines is often elucidated using techniques such as single-crystal X-ray diffraction. For example, the crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was investigated to understand its geometry in the solid state, including intermolecular hydrogen bonding and π-π interactions . Similarly, the structures of certain 6-bromo-imidazo[4,5-b]pyridine derivatives were confirmed using monocrystalline X-ray crystallography .

Chemical Reactions Analysis

The reactivity of bromo- and iodo-substituted pyridines is often explored through their participation in various chemical reactions. For instance, the synthesized 2-bromo-4-iodopyridine can be converted to other diaryl pyridines and bipyridines in one-pot reactions . The brominated thieno[2,3-b]pyridines are shown to undergo subsequent cross-coupling reactions with excellent yields . These reactions demonstrate the versatility of halogenated pyridines in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo- and iodo-substituted pyridines are influenced by the presence of halogen atoms. For example, the crystal structure of a brominated pyridine derivative is stabilized by π-π interactions and intermolecular C–H⋯N and C–H⋯O interactions . Density functional theory (DFT) calculations are often used to predict the properties of these molecules, such as bond lengths, bond angles, and frontier orbital energies . These studies provide insights into the electronic structure and potential reactivity of the compounds.

Scientific Research Applications

  • Summary of Application : 1H-pyrrolo[2,3-b]pyridine derivatives have been found to have potent activities against FGFR1, 2, and 3 . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
  • Methods of Application : The specific derivative compound 4h exhibited potent FGFR inhibitory activity . In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . In addition, 4h also significantly inhibited the migration and invasion of 4T1 cells .
  • Results or Outcomes : Compound 4h showed FGFR1–4 IC 50 values of 7, 9, 25 and 712 nM, respectively . This suggests that 4h could be a promising lead compound for further optimization .

properties

IUPAC Name

4-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrIN2/c8-4-1-2-10-7-6(4)5(9)3-11-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBIIPYGVYOJSOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1Br)C(=CN2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646880
Record name 4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
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Molecular Weight

322.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-iodo-1H-pyrrolo[2,3-B]pyridine

CAS RN

1000340-34-0
Record name 4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine
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